molecular formula C7H13ClNO2P B14362551 Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate CAS No. 96600-23-6

Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate

Cat. No.: B14362551
CAS No.: 96600-23-6
M. Wt: 209.61 g/mol
InChI Key: WJQDDJXOJQAYJB-UHFFFAOYSA-N
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Description

Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate is an organophosphorus compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonamidates .

Scientific Research Applications

Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate exerts its effects involves its interaction with specific molecular targets. This compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved may include inhibition of acetylcholinesterase or other critical enzymes in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl P-(chloroethynyl)-N,N-dimethylphosphonamidate
  • Ethyl P-(chloroethynyl)-N,N-diethylphosphonamidate
  • Methyl P-(bromoethynyl)-N,N-diethylphosphonamidate

Uniqueness

Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate is unique due to its specific chloroethynyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

CAS No.

96600-23-6

Molecular Formula

C7H13ClNO2P

Molecular Weight

209.61 g/mol

IUPAC Name

N-[2-chloroethynyl(methoxy)phosphoryl]-N-ethylethanamine

InChI

InChI=1S/C7H13ClNO2P/c1-4-9(5-2)12(10,11-3)7-6-8/h4-5H2,1-3H3

InChI Key

WJQDDJXOJQAYJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(C#CCl)OC

Origin of Product

United States

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